![molecular formula C13H19NO4S B1434162 Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858252-25-1](/img/structure/B1434162.png)
Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate
Übersicht
Beschreibung
“Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate” is a chemical compound with the CAS number 1858252-25-1 . It has a molecular weight of 285.36 and a molecular formula of C13H19NO4S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : A study on the synthesis and prediction of molecular properties and antimicrobial activity of acylhydrazones derived from Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate demonstrated significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains (Tatar et al., 2016).
- Antimicrobial and Enzyme Inhibition Activity : The compound 3-methyl-2-(phenylsulfonamido)butanoic acid, a derivative of this compound, has been found to exhibit significant antimicrobial and enzyme inhibition activities (Danish et al., 2021).
Drug Metabolism and Pharmacology
- Application in Drug Metabolism : The compound LY451395, which contains the methylsulfonyl)amino butanoate group, was used in studies involving the metabolism of AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators. This involved using Actinoplanes missouriensis for the preparation of mammalian metabolites (Zmijewski et al., 2006).
- Prodrug Approach to COX-2 Inhibitors : A study demonstrated that 2,2-dimethyl-4-phenyl-5-[4-(methylsulfinyl)phenyl]-3(2H)furanone derivatives, which are related to this compound, could be transformed in vivo into potent selective COX-2 inhibitors (Moh et al., 2004).
Materials Science and Nanotechnology
- Composite Membrane Fabrication : The synthesis and characterization of composite nanofiltration membranes, involving polysulfone and derivatives of the compound, were conducted to study their desalination capabilities and antifouling properties (Padaki et al., 2013).
Chemistry and Synthesis
- Chemical Synthesis and Structural Studies : Various studies have focused on the synthesis and structural characterization of derivatives of this compound. These include investigations into their vibrational, structural, electronic, and optical properties, as well as their potential as non-linear optical materials and applications in molecular docking (Vanasundari et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-(3-methyl-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-11-6-4-7-12(10-11)14(19(3,16)17)9-5-8-13(15)18-2/h4,6-7,10H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHAQNJNCKMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





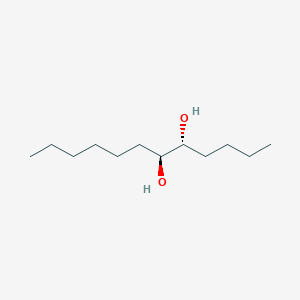

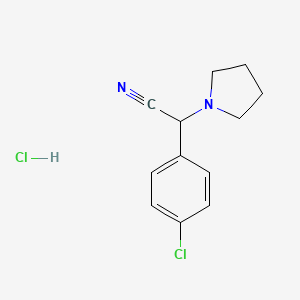
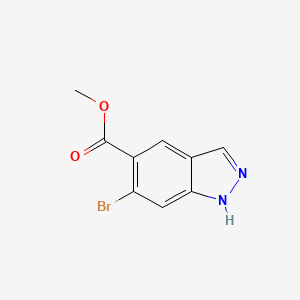
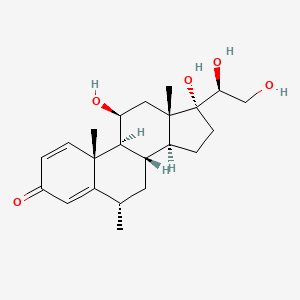
![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)
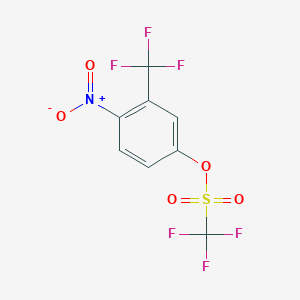

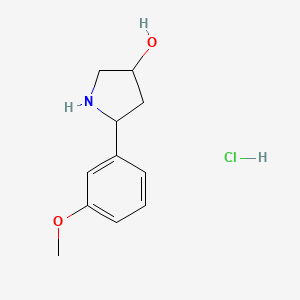

![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)
